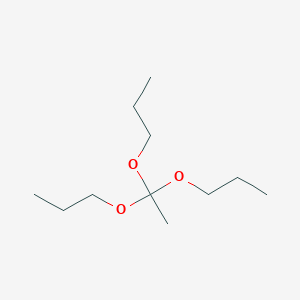

1-(1,1-Dipropoxyethoxy)propane

Description

Contextualization within Orthoester and Acetal (B89532) Chemistry

Orthoesters can be considered derivatives of unstable orthocarboxylic acids (RC(OH)₃). wikipedia.org They are structurally related to acetals, which have two alkoxy groups attached to the same carbon atom. nih.gov While acetals are formed from the reaction of an aldehyde or ketone with an alcohol, orthoesters can be synthesized through various methods, including the Pinner reaction of nitriles with alcohols. wikipedia.org The chemistry of these functional groups is pivotal in various synthetic transformations.

Historical Development and Significance of Orthoesters as Synthetic Intermediates

The synthesis of orthoesters was first reported in the 19th century. nih.gov Since then, they have become valuable intermediates in organic synthesis. bioinfopublication.org Their utility stems from their role as protecting groups for carboxylic acids and their participation in carbon-carbon bond-forming reactions, such as the Johnson-Claisen rearrangement. bioinfopublication.orgacs.org The development of poly(ortho esters) in the 1970s opened new avenues for their application in areas like drug delivery systems. bioinfopublication.org

Structural Classification and Nomenclature of 1-(1,1-Dipropoxyethoxy)propane as a Mixed Orthoester

This compound is classified as a mixed orthoester because it contains two different types of alkoxy groups: two propoxy groups and one ethoxy group, all attached to a central carbon atom which is also bonded to an ethyl group. The systematic IUPAC name for this compound is derived by identifying the longest carbon chain and the attached alkoxy groups.

The synthesis of mixed orthoesters can be achieved through several methods. One approach involves the reaction of primary, secondary, or electron-deficient tertiary alcohols with ketene (B1206846) dimethyl acetal under solvent-free conditions. researchgate.netorganic-chemistry.org Another method is the magnesium chloride-catalyzed exchange reaction between an orthoester and an alcohol. nottingham.ac.uk

Table 1: Structural and Chemical Information for this compound and Related Compounds

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | This compound | C₁₁H₂₄O₃ | 204.31 | Not available |

| 1,1-Dipropoxypropane | 1,1-Dipropoxypropane | C₉H₂₀O₂ | 160.25 | 4744-11-0 |

| 1,1-Dipropoxyethane | 1-(1-Propoxyethoxy)propane | C₈H₁₈O₂ | 146.23 | 105-82-8 |

Overview of Research Areas Pertaining to Complex Ethers and Acetal Derivatives

Research into complex ethers and acetal derivatives is an active area of organic chemistry. Studies have explored their synthesis and reactivity, leading to the development of novel molecular structures and applications. For instance, research on bicyclo orthoesters has been driven by their potential as insecticides and their use as protecting groups. organic-chemistry.org The dynamic nature of orthoester bonds has also been harnessed in the field of supramolecular chemistry to create adaptive host-guest systems. acs.org

Furthermore, the pH-sensitive nature of acetal and ketal linkages is being investigated for applications in drug delivery systems, where the controlled release of a therapeutic agent is desired. nih.gov The stereoselective reactions of acyclic acetals are also a subject of study, with a focus on controlling the three-dimensional arrangement of atoms in a molecule, which is crucial in the synthesis of complex natural products and pharmaceuticals. acs.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

55844-54-7 |

|---|---|

Molecular Formula |

C11H24O3 |

Molecular Weight |

204.31 g/mol |

IUPAC Name |

1-(1,1-dipropoxyethoxy)propane |

InChI |

InChI=1S/C11H24O3/c1-5-8-12-11(4,13-9-6-2)14-10-7-3/h5-10H2,1-4H3 |

InChI Key |

JDQNNHFSSCEQPM-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(C)(OCCC)OCCC |

Origin of Product |

United States |

Mechanistic Investigations of Orthoester Reactions Relevant to 1 1,1 Dipropoxyethoxy Propane

Acid-Catalyzed Hydrolysis Mechanisms

The acid-catalyzed hydrolysis of orthoesters is a well-studied reaction that typically proceeds in a stepwise manner. The generally accepted mechanism involves three key stages: the initial protonation of the orthoester, followed by the formation of a carboxonium ion, which then reacts with water to form a hemiorthoester intermediate. This intermediate subsequently breaks down to the final ester and alcohol products. acs.orgcdnsciencepub.com

The initial step involves the protonation of one of the alkoxy oxygen atoms by an acid catalyst, typically a hydronium ion in aqueous solutions. libretexts.orgchemguide.co.uk This protonation makes the alkoxy group a better leaving group. The subsequent cleavage of a carbon-oxygen bond leads to the formation of a resonance-stabilized dialkoxy- or dioxolenium-carboxonium ion and an alcohol molecule. This formation of the carboxonium ion is often the rate-determining step in the hydrolysis of many orthoesters. acs.orgcdnsciencepub.com

Following the formation of the carboxonium ion, a water molecule acts as a nucleophile and attacks the electrophilic carbon of the ion. This results in the formation of a protonated hemiorthoester. A deprotonation step then yields the neutral hemiorthoester intermediate. The final stage of the hydrolysis involves the breakdown of this hemiorthoester. Protonation of one of the remaining alkoxy groups, followed by the elimination of a second alcohol molecule, generates a protonated ester. Deprotonation of this species yields the final ester product and regenerates the acid catalyst. acs.orglibretexts.orgchemguide.co.uk

Kinetic Appraisal of Hydrolysis and Factors Governing Reaction Rates

The rate of acid-catalyzed hydrolysis of orthoesters is influenced by several factors, including the structure of the orthoester, the nature of the acid catalyst, and the reaction conditions. Kinetic studies have revealed that the reaction is generally first-order with respect to the orthoester and first-order with respect to the acid catalyst. acs.orgnih.gov

Structural Effects: The electronic nature of the substituents on the orthoester has a significant impact on the hydrolysis rate. Electron-donating groups attached to the central carbon atom can stabilize the intermediate carboxonium ion, thereby increasing the rate of hydrolysis. Conversely, electron-withdrawing groups destabilize the carbocation and slow down the reaction. cdnsciencepub.comnih.gov For instance, the hydrolysis of trimethyl orthoacetate is significantly faster than that of orthoesters with electron-deficient groups. nih.gov Steric effects can also play a role; increased steric bulk around the reaction center can hinder the approach of the nucleophile (water) and decrease the reaction rate. cdnsciencepub.com

Catalyst Effects: The hydrolysis of orthoesters exhibits general acid catalysis, meaning that not only the hydronium ion but also other acidic species present in the solution can catalyze the reaction. acs.org The catalytic efficiency of an acid is related to its strength (pKa). nih.gov

Solvent Effects: The composition of the solvent can also affect the rate of hydrolysis. For example, studies on the hydrolysis of ethyl orthoformate in aqueous dioxane have shown a catalytic term due to the undissociated acid, which was not observed in pure water. acs.org

Interactive Data Table: Factors Affecting Orthoester Hydrolysis Rates

| Factor | Effect on Hydrolysis Rate | Reference |

| Substituent at Central Carbon | ||

| Electron-donating groups | Increase | cdnsciencepub.comnih.gov |

| Electron-withdrawing groups | Decrease | cdnsciencepub.comnih.gov |

| Steric bulk | Decrease | cdnsciencepub.com |

| Catalyst | ||

| Acid Strength (lower pKa) | Increase | nih.gov |

| General Acid Catalysis | Observed | acs.org |

| Solvent | ||

| Solvent Composition | Can influence catalysis | acs.org |

Deuterium (B1214612) Labeling Studies in Mechanistic Elucidation

Deuterium labeling is a powerful tool for elucidating reaction mechanisms, and it has been employed in the study of orthoester hydrolysis. chem-station.com By replacing hydrogen atoms with deuterium at specific positions in the orthoester or the solvent, chemists can track the movement of atoms and gain insights into the transition states and intermediates involved. researchgate.netnih.gov

One key application of deuterium labeling is in determining the stereochemistry of the hydrolysis reaction. For example, studies on the hydrolysis of cyclic orthoesters have utilized deuterium labeling to demonstrate the stereoelectronic control in the cleavage of hemiorthoester tetrahedral intermediates. cdnsciencepub.com These studies have shown that the breakdown of the intermediate proceeds in a highly stereoselective manner, with a preference for the cleavage of the bond that is anti-periplanar to the lone pairs of the other two oxygen atoms.

Furthermore, kinetic isotope effects (KIEs) observed in deuterium labeling experiments can provide information about the rate-determining step of the reaction. chem-station.com A significant KIE (kH/kD > 1) upon deuteration of a C-H bond that is broken in the rate-determining step can confirm the involvement of that bond cleavage in the slowest step of the reaction. In the context of orthoester hydrolysis, deuterium labeling of the solvent (D₂O) can be used to probe the role of proton transfer in the reaction mechanism. nih.gov

Transesterification and Orthoester Exchange Mechanisms

Orthoesters can undergo transesterification, or orthoester exchange, in the presence of an alcohol and an acid or base catalyst. rsc.orgd-nb.info This reaction involves the exchange of one or more of the alkoxy groups of the orthoester with the alkoxy group of the alcohol. This process is a reversible equilibrium reaction. libretexts.org

The acid-catalyzed mechanism for transesterification is similar to the initial steps of hydrolysis. The orthoester is first protonated by the acid catalyst, leading to the formation of a carboxonium ion and the departure of an alcohol molecule. The newly introduced alcohol then acts as a nucleophile, attacking the carboxonium ion to form a new protonated orthoester. Deprotonation then yields the transesterified product. masterorganicchemistry.com

Base-catalyzed transesterification proceeds through a different mechanism. An alkoxide, generated from the alcohol by a base, acts as a nucleophile and attacks the central carbon of the orthoester. This leads to a tetrahedral intermediate which then expels one of the original alkoxy groups to form the new orthoester. masterorganicchemistry.com

Influence of Substituents on Reactivity and Stability

The reactivity and stability of orthoesters in transesterification reactions are significantly influenced by the nature of the substituents. Electron-withdrawing groups on the central carbon atom generally decrease the reactivity of the orthoester towards nucleophilic attack by an alcohol, making the exchange reaction slower. Conversely, electron-donating groups increase the electron density at the central carbon, making it more susceptible to protonation and subsequent reaction. nih.gov

Studies on a series of trimethyl orthoesters have shown a clear trend in reactivity, with electron-deficient orthoesters (e.g., with -CF₃ or -C≡CH substituents) being less reactive than electron-rich orthoesters (e.g., with a -CH₃ substituent). nih.gov This trend is consistent with the stability of the intermediate carboxonium ion formed during the acid-catalyzed exchange.

The stability of the orthoester itself is also affected by substituents. Orthoesters with electron-withdrawing groups are generally more stable and less prone to hydrolysis. nih.gov This increased stability is a key consideration in their use as protecting groups in organic synthesis.

Interactive Data Table: Substituent Effects on Orthoester Reactivity in Exchange Reactions

| Substituent Type | Effect on Reactivity | Reason | Reference |

| Electron-donating | Increases | Stabilizes the intermediate oxonium ion | nih.gov |

| Electron-withdrawing | Decreases | Destabilizes the intermediate oxonium ion | nih.gov |

Catalytic Effects in Exchange Reactions

The exchange of orthoesters with alcohols is typically catalyzed by acids. rsc.orgd-nb.info Both Brønsted and Lewis acids can be effective catalysts. rsc.org The role of the acid is to protonate one of the alkoxy groups, facilitating its departure and the formation of the key carboxonium ion intermediate. The choice of catalyst can influence the reaction rate and selectivity. For instance, strong acid catalysts like p-toluenesulfonic acid (p-TSA) have been shown to significantly reduce the reaction time for certain orthoester reactions. rsc.org

In some cases, the reaction can proceed even without an external catalyst, particularly at elevated temperatures, by taking advantage of the thermodynamically controlled equilibrium. rsc.org However, for efficient and controlled transesterification at room temperature, an acid catalyst is generally required. d-nb.info The catalytic efficiency can also be influenced by the solvent system.

Nucleophilic Addition Mechanisms to Orthoesters

Orthoesters can react with various nucleophiles, not just water and alcohols. These reactions often lead to the formation of new carbon-carbon or carbon-heteroatom bonds. The mechanism of nucleophilic addition to orthoesters typically involves the initial formation of a dialkoxy- or dioxolenium-carboxonium ion intermediate under acidic conditions, which then reacts with the nucleophile.

A classic example is the reaction of orthoesters with Grignard reagents in the Bodroux-Chichibabin aldehyde synthesis. wikipedia.org In this reaction, the Grignard reagent acts as a carbon nucleophile, attacking the electrophilic carbon of the orthoester. This is often facilitated by the presence of a Lewis acid. The initial addition product is an acetal (B89532), which can then be hydrolyzed to yield an aldehyde. youtube.com

Orthoesters also react with other nucleophiles such as amines and their derivatives. The reaction of amines with orthoesters can be complex and yield a variety of products including amidines, imidates, and orthoamides, depending on the reaction conditions and the nature of the reactants. nih.gov For example, the reaction of an amine with an orthoester can lead to the formation of an N-acetylated product through a proposed imidate ester intermediate that undergoes cyclization and subsequent ring-opening. nih.gov

Reactions with Organometallic Reagents (e.g., Grignard Reagents)

Orthoesters react with organometallic compounds like Grignard reagents in synthetically useful ways, most notably in the Bodroux-Chichibabin aldehyde synthesis. wikipedia.org This reaction provides a method for forming aldehydes by reacting an orthoformate, a type of orthoester, with a Grignard reagent. wikipedia.orgwalisongo.ac.id

The mechanism involves the nucleophilic attack of the carbanionic carbon from the Grignard reagent (R-MgX) on the electrophilic central carbon of the orthoester. This addition leads to the displacement of one of the alkoxy groups (-OR') in an addition-elimination sequence, resulting in the formation of an acetal or ketal. stackexchange.comyoutube.com These intermediates are generally unreactive towards further attack by the Grignard reagent under the reaction conditions. stackexchange.com A subsequent acidic workup hydrolyzes the acetal or ketal to yield the final aldehyde product. youtube.com

This contrasts with the reaction of Grignard reagents with esters, which typically requires two equivalents of the organometallic reagent and produces tertiary alcohols. chemistrysteps.com In the case of esters, the initial nucleophilic acyl substitution forms a ketone intermediate, which is more reactive than the starting ester and quickly reacts with a second equivalent of the Grignard reagent in a nucleophilic addition reaction. chemistrysteps.comyoutube.com The ability to stop the reaction at the acetal/ketal stage is a key feature of orthoester reactivity with Grignard reagents. stackexchange.com

Table 1: Bodroux-Chichibabin Aldehyde Synthesis

| Reactants | Intermediate | Final Product (after hydrolysis) | Description |

| Orthoester (e.g., Triethyl orthoformate) + Grignard Reagent (R-MgX) | Acetal (R-CH(OEt)₂) | Aldehyde (R-CHO) | The Grignard reagent adds to the orthoester, displacing an ethoxy group to form an acetal. The acetal is then hydrolyzed to an aldehyde. wikipedia.orgyoutube.com |

Comparison of Reactivity with Acetals and Ketals

A significant difference exists in the reactivity of orthoesters compared to acetals and ketals, particularly in their interaction with strong nucleophiles like Grignard reagents. Orthoesters are considerably more reactive. stackexchange.com

The heightened reactivity of the orthoester functional group stems from the electronic effect of having three electronegative alkoxy groups attached to a single carbon atom. stackexchange.comnih.gov This cumulative inductive effect makes the central carbon atom significantly more electron-deficient (more electrophilic) compared to the central carbon of an acetal or ketal, which is bonded to only two alkoxy groups. stackexchange.com Consequently, the orthoester carbon is more susceptible to nucleophilic attack.

Acetals and ketals, on the other hand, are relatively inert to Grignard reagents and other strong nucleophiles under standard conditions. stackexchange.commasterorganicchemistry.com This stability is why acetals and ketals are frequently employed as protecting groups for aldehydes and ketones during organic synthesis, shielding the carbonyl group from unwanted reactions with nucleophiles. masterorganicchemistry.comnoaa.gov The reaction of a Grignard reagent with an orthoester to form an acetal, which does not react further, highlights this difference in reactivity. stackexchange.com

Table 2: Reactivity Comparison: Orthoesters vs. Acetals/Ketals

| Functional Group | General Structure | Reactivity with Grignard Reagents | Reason for Reactivity |

| Orthoester | RC(OR')₃ | Reactive : Undergoes nucleophilic substitution to form an acetal/ketal. walisongo.ac.idstackexchange.com | The central carbon is highly electrophilic due to three attached -OR groups. stackexchange.com |

| Acetal/Ketal | R₂C(OR')₂ | Unreactive : Stable under typical Grignard reaction conditions. stackexchange.commasterorganicchemistry.com | The central carbon is less electrophilic than in an orthoester. Often used as a protecting group. noaa.govtutorchase.com |

Rearrangement Reactions Involving Orthoester Intermediates

Orthoesters are key participants in several important rearrangement reactions. These transformations, often proceeding through orthoester intermediates, are powerful tools for constructing complex molecular architectures with high degrees of regio- and stereocontrol.

Johnson–Claisen Rearrangement and its Variants

The Johnson–Claisen rearrangement is a highly reliable and widely used method for the formation of carbon-carbon bonds, specifically for synthesizing γ,δ-unsaturated esters from allylic alcohols. numberanalytics.comwikipedia.org The reaction involves heating an allylic alcohol with an excess of an orthoester, such as triethyl orthoacetate or in principle 1-(1,1-dipropoxyethoxy)propane, in the presence of a weak acid catalyst, like propionic acid. wikipedia.orglibretexts.org

The accepted mechanism proceeds through several distinct steps: numberanalytics.combioinfopublication.org

Mixed Orthoester Formation : The first step is an acid-catalyzed transesterification where the allylic alcohol displaces one of the alkoxy groups of the orthoester. This step is reversible. bioinfopublication.org

Ketene (B1206846) Acetal Formation : The resulting mixed orthoester intermediate then eliminates a molecule of alcohol, again under acid catalysis, to form a key ketene acetal intermediate. bioinfopublication.orgtcichemicals.com

wikipedia.orgwikipedia.org-Sigmatropic Rearrangement : The ketene acetal rapidly undergoes a concerted, thermally allowed wikipedia.orgwikipedia.org-sigmatropic rearrangement. This pericyclic reaction proceeds through a highly ordered, chair-like six-membered transition state, which is responsible for the high stereoselectivity often observed. numberanalytics.combioinfopublication.org This step forges the new carbon-carbon bond and establishes the γ,δ-unsaturation in the final ester product.

The Johnson-Claisen rearrangement is valued for its ability to create new stereocenters with a high degree of control, influenced by the stereochemistry of the starting allylic alcohol. numberanalytics.combioinfopublication.org

Several variations of the Claisen rearrangement exist, including:

Eschenmoser-Claisen Rearrangement : This variant uses N,N-dimethylacetamide dimethyl acetal to react with an allylic alcohol, yielding a γ,δ-unsaturated amide. libretexts.orgslideshare.net

Ireland-Claisen Rearrangement : This reaction involves the rearrangement of an allylic carboxylate. Treatment with a strong base and a silylating agent forms a silyl (B83357) ketene acetal, which then rearranges at lower temperatures than the Johnson-Claisen variant. libretexts.org

Table 3: Mechanistic Steps of the Johnson-Claisen Rearrangement

| Step | Transformation | Key Intermediate | Description |

| 1 | Transesterification | Mixed Orthoester | An allylic alcohol exchanges with an alkoxy group on the starting orthoester, catalyzed by acid. bioinfopublication.org |

| 2 | Elimination | Ketene Acetal | The mixed orthoester eliminates a molecule of alcohol to form a reactive ketene acetal. bioinfopublication.orgtcichemicals.com |

| 3 | Rearrangement | γ,δ-Unsaturated Ester | The ketene acetal undergoes a concerted wikipedia.orgwikipedia.org-sigmatropic shift to form the final product. numberanalytics.comwikipedia.org |

Other Thermally and Catalytically Induced Rearrangements

Beyond the well-known Claisen family of reactions, orthoester intermediates can participate in other thermally and catalytically induced rearrangements. The reactivity of the orthoester functional group can be harnessed to facilitate complex structural reorganizations.

Recent research has explored guest-induced dynamic covalent rearrangements within supramolecular structures, such as cryptands assembled with orthoester bridgeheads. acs.org In these systems, a guest ion, like an ammonium (B1175870) ion (NH₄⁺), can act as both a template and an internal acid catalyst. acs.orgnih.gov The guest protonates a nearby orthoester oxygen, initiating a cascade of bond-breaking and bond-forming events that allow the entire host structure to rearrange, demonstrating a unique form of catalytically induced dynamic behavior. acs.orgnih.gov

Furthermore, the choice of catalyst can direct the reaction of orthoesters down different pathways. While weak protic acids typically promote the Johnson-Claisen rearrangement, stronger Lewis acids or Brønsted acids can catalyze other transformations. rsc.org For instance, using catalysts like montmorillonite (B579905) clays (B1170129) or BF₃·Et₂O, orthoesters can react with allylic alcohols to yield unsymmetrical ethers as the major product instead of the rearranged ester. nih.govrsc.org These reactions often compete with the rearrangement pathway and can include side reactions like dimerization or acetylation, depending on the specific orthoester and conditions used. nih.gov

Structural Elucidation and Advanced Spectroscopic Characterization of 1 1,1 Dipropoxyethoxy Propane and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules like 1-(1,1-dipropoxyethoxy)propane. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the molecular framework and the spatial arrangement of atoms.

One-dimensional NMR techniques, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for mapping the carbon skeleton and the immediate environment of protons within a molecule.

In the ¹H NMR spectrum of a related simple alkane like propane (B168953), two distinct proton environments are observed, leading to a signal ratio of 3:1 (or 6:2), which corresponds to the methyl (CH₃) and methylene (B1212753) (CH₂) protons, respectively. docbrown.info The ¹³C NMR spectrum of propane similarly shows two signals, corresponding to the two different carbon environments. docbrown.info For this compound, the spectra would be significantly more complex, with distinct signals for the protons and carbons of the three propoxy groups and the central ethoxypropane core. The chemical shifts (δ) of these signals are indicative of the electronic environment of each nucleus. For instance, protons and carbons closer to the electronegative oxygen atoms would resonate at a higher chemical shift (downfield).

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive, based on the analysis of similar structures. Actual experimental values may vary.)

| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ (propoxy) | ~0.9 | ~10 |

| CH₂ (propoxy, middle) | ~1.6 | ~23 |

| O-CH₂ (propoxy) | ~3.5 | ~65 |

| CH₃ (ethoxy) | ~1.2 | ~15 |

| O-CH (ethoxy) | ~4.5 | ~100 |

| C (orthoester) | - | ~115 |

| CH₂ (propane core) | ~1.5 | ~18 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR and for determining the connectivity and spatial relationships between atoms. youtube.com

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. sdsu.eduepfl.ch In this compound, COSY would show correlations between the protons within each propoxy chain (e.g., between the CH₃, middle CH₂, and O-CH₂ protons).

HMBC (Heteronuclear Multiple Bond Correlation) maps long-range (typically 2-4 bonds) correlations between protons and carbons (¹H-¹³C). epfl.chemerypharma.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the central orthoester carbon in the target molecule. emerypharma.com For example, protons on the O-CH₂ groups of the propoxy chains would show an HMBC correlation to the central orthoester carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. This is vital for determining the stereochemistry and preferred conformation of the molecule in solution.

In-situ NMR spectroscopy is a powerful tool for studying reaction kinetics and mechanisms in real-time. mpg.dechemrxiv.org This technique allows for the direct observation of reactants being consumed and products and intermediates being formed. For instance, the synthesis of orthoesters or their subsequent reactions, such as hydrolysis, can be monitored by acquiring NMR spectra at regular intervals. nih.govacs.orgcardiff.ac.uk The degradation of orthoesters under varying pH conditions has been successfully monitored using ¹H NMR spectroscopy. nih.govacs.org This approach can provide valuable kinetic data and insights into the stability of compounds like this compound under different chemical environments. nih.govacs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. docbrown.info In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion can undergo fragmentation. The pattern of these fragments provides a "fingerprint" of the molecule.

For a related compound, 1,1-dipropoxypropane, the molecular weight is 160.25 g/mol . nist.gov The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight (204.32 g/mol ), although it may be weak or absent depending on the stability of the ion. The fragmentation pattern would likely involve the loss of alkoxy groups (propoxy and ethoxy) and alkyl chains. For example, the fragmentation of 1,1-diethoxypropane often shows characteristic peaks at m/z 103, 87, 59, and 47, corresponding to the loss of various fragments. nih.gov A similar pattern of fragmentation would be anticipated for this compound, providing confirmatory evidence of its structure.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound (Note: This table is predictive and based on common fragmentation patterns of similar compounds.)

| m/z | Possible Fragment |

|---|---|

| 204 | [M]⁺ (Molecular Ion) |

| 159 | [M - OCH₂CH₂CH₃]⁺ |

| 145 | [M - OCH₂CH₃]⁺ |

| 117 | [M - OCH₂CH₂CH₃ - C₃H₆]⁺ |

| 101 | [M - OCH₂CH₃ - C₃H₆]⁺ |

| 59 | [CH₃CH₂CH₂O]⁺ |

| 45 | [CH₃CH₂O]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds.

The IR spectrum of this compound would be characterized by strong absorption bands in the C-O stretching region, typically between 1000 and 1300 cm⁻¹. The presence of multiple C-O bonds in the orthoester functionality would likely result in a complex and broad absorption in this region. Additionally, strong C-H stretching vibrations from the alkyl chains would be observed in the region of 2850-3000 cm⁻¹. docbrown.info The absence of a strong C=O stretching band (around 1700 cm⁻¹) would confirm that the compound is not an ester or a ketone.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| C-H (alkane) stretching | 2850 - 3000 |

| C-O (ether/acetal) stretching | 1000 - 1300 |

X-ray Crystallography for Solid-State Structure Determination of Crystalline Analogs

While obtaining a single crystal of a liquid compound like this compound can be challenging, the study of crystalline analogs is highly informative. The crystal structures of related cyclic orthoesters have been determined, revealing details about their molecular architecture. nih.govacs.org Such studies on analogs can provide valuable insights into the likely bond lengths and angles within the orthoester core of this compound, as well as the preferred spatial arrangement of the alkoxy substituents. semanticscholar.orgrsc.org

Chemical Reactivity and Transformations of 1 1,1 Dipropoxyethoxy Propane

Acid-Catalyzed Transformations (Beyond Hydrolysis)

While orthoesters like 1-(1,1-dipropoxyethoxy)propane are known to readily hydrolyze in the presence of mild aqueous acid to form esters and alcohols, their reactivity extends to other significant acid-catalyzed transformations. alfa-chemistry.comwikipedia.org These reactions often proceed through the formation of a dialkoxycarbonium ion intermediate, which is a potent electrophile. ias.ac.in

One notable transformation is the Johnson-Claisen rearrangement . This reaction involves the interaction of an allylic alcohol with an orthoester, such as this compound, in the presence of an acid catalyst to yield a γ,δ-unsaturated ester. alfa-chemistry.com This rearrangement is a powerful tool for the stereoselective formation of carbon-carbon bonds.

Furthermore, orthoesters can participate in annulation reactions , leading to the formation of cyclic compounds. For instance, they can react with compounds containing active methylene (B1212753) groups in the presence of an acid catalyst to form various heterocyclic and carbocyclic systems. ias.ac.in The reaction of o-hydroxy aromatic acyl ketones with triethyl orthoformate in the presence of perchloric acid to yield chromones is a classic example of this type of transformation. ias.ac.in

In supramolecular chemistry, orthoesters have been employed as dynamic covalent building blocks. Acid catalysis facilitates the reversible exchange of alkoxy groups, allowing for the self-assembly of complex architectures like cryptates. The rate of this exchange and the stability of the resulting structures are influenced by the electronic nature of the substituents on the orthoester. nih.govacs.org

Reactions as Protecting Groups for Carbonyl Compounds

The orthoester functionality serves as an effective protecting group for carbonyl compounds. alfa-chemistry.com This strategy is crucial in multistep syntheses where a carbonyl group needs to be shielded from reaction with certain reagents. wikipedia.org The formation of an acetal (B89532) from a carbonyl compound using a diol is a common protection method. wikipedia.org Similarly, this compound can react with a carbonyl group under acidic conditions to form a mixed acetal, thus protecting the carbonyl functionality.

The stability of this protecting group is pH-dependent. Orthoesters are generally stable under neutral and basic conditions but are readily cleaved under mild acidic conditions to regenerate the carbonyl compound. alfa-chemistry.comosti.gov This allows for selective deprotection in the presence of other acid-labile or base-labile protecting groups, a concept known as orthogonal protection. wikipedia.org The stability of dithioacetals, the sulfur analogs of acetals, is significantly higher towards acid hydrolysis, which allows for selective deprotection strategies. wikipedia.orgorganic-chemistry.org

The table below summarizes the stability of common carbonyl protecting groups under various conditions.

| Protecting Group | Formation Conditions | Cleavage Conditions | Stability to Nucleophiles/Bases | Stability to Reduction/Oxidation |

| 1,3-Dioxolanes/1,3-Dioxanes | Diol, Acid Catalyst | Aqueous Acid | Generally Stable | Generally Stable |

| 1,3-Dithiolanes/1,3-Dithianes | Dithiol, Lewis/Brønsted Acid | HgCl₂, IBX, etc. | Generally Stable | Generally Stable |

| Orthoesters | Alcohol, Acid Catalyst | Mild Aqueous Acid | Stable | Stable |

Data compiled from various sources. organic-chemistry.orgorganic-chemistry.org

Formation of Carbon-Carbon Bonds via Orthoester Intermediates

Orthoesters like this compound are valuable reagents for the formation of carbon-carbon bonds. ias.ac.inorganic-chemistry.orgchemistry.coach This reactivity stems from the ability of orthoesters to generate electrophilic species that can react with various nucleophiles.

A classic example of carbon-carbon bond formation using orthoesters is the Bodroux–Chichibabin aldehyde synthesis . In this reaction, a Grignard reagent reacts with an orthoester, such as triethyl orthoformate (a close analog of this compound), to produce an acetal. alfa-chemistry.comwikipedia.orgwikipedia.org This acetal is then hydrolyzed under acidic conditions to yield an aldehyde with one more carbon atom than the original Grignard reagent. wikipedia.orgyoutube.com This method provides a straightforward route for the formylation of organometallic compounds. alfa-chemistry.com

The general scheme for the Bodroux-Chichibabin aldehyde synthesis is as follows: R-MgX + HC(OR')₃ → R-CH(OR')₂ + MgX(OR') R-CH(OR')₂ + H₂O/H⁺ → R-CHO + 2 R'OH

While direct C-H insertion reactions involving this compound are not extensively documented, related orthoesters can participate in reactions that result in the net insertion of a carbon atom into a C-H bond. For example, Rh(II)-catalyzed reactions of tetrahydropyranyl acetals containing a phenyl diazoketone substituent can lead to the formation of spirocyclic orthoesters through an unusual C-O bond formation, which can be viewed as an intramolecular C-H insertion. rsc.org

More broadly, the dialkoxycarbonium ion generated from an orthoester under acidic conditions can react with electron-rich C-H bonds, such as those in activated aromatic compounds or enamines, leading to C-C bond formation. ias.ac.in

Derivatization Strategies and Post-Functionalization

The reactivity of the orthoester group allows for various derivatization and post-functionalization strategies. In the context of dynamic covalent chemistry, orthoester-containing macrocycles can be modified after their synthesis. For instance, an alkyne-substituted orthoester cryptate can be prepared and subsequently functionalized using reactions like the Sonogashira coupling or copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. nih.govacs.org This demonstrates the potential for introducing diverse functionalities into molecules containing the orthoester motif.

Furthermore, the alkoxy groups of an orthoester can be exchanged with other alcohols in a process called transesterification, which can be catalyzed by acids. alfa-chemistry.com This allows for the synthesis of a wide variety of orthoesters with different properties and functionalities.

Cleavage Reactions and Their Selectivity

The cleavage of orthoesters is a fundamental reaction, with hydrolysis being the most common. The selectivity of this cleavage is a key aspect of their utility. As mentioned, orthoesters are readily hydrolyzed under mild acidic conditions. wikipedia.org The mechanism of acid-catalyzed orthoformate hydrolysis is well-established and typically proceeds through an A-1 mechanism, involving a rapid pre-equilibrium protonation of the substrate followed by a rate-limiting decomposition. osti.gov

In the case of cyclic orthoesters, the cleavage can be highly stereoselective. Studies on the hydrolysis of conformationally rigid cyclic orthoesters have shown that the cleavage occurs with the exclusive loss of the axial alkoxy group. cdnsciencepub.com This stereoelectronic control is a crucial factor in designing synthetic strategies that rely on the selective opening of cyclic orthoesters.

The reductive cleavage of cyclic sugar orthoesters provides a highly stereoselective method for the synthesis of β-glycosides. nih.gov The regioselectivity of this cleavage can be controlled by the choice of reducing agent and the structure of the orthoester. For example, treatment of certain spiro sugar orthoesters with LiAlH₄/AlCl₃ leads to β-(1→4)-glycosides, while reduction with NaBH₃CN/AlCl₃ can selectively yield β-(1→6)-glycosides. nih.gov This highlights the fine-tuning possible in the cleavage of orthoester moieties.

The rate of hydrolysis of orthoesters is also significantly influenced by the substituents on the orthoester carbon. Electron-donating groups accelerate hydrolysis, while electron-withdrawing groups can render the orthoester remarkably stable even under acidic conditions. acs.org This tunability of reactivity is a valuable asset in synthetic planning.

Theoretical and Computational Studies of Orthoesters

Quantum Chemical Calculations (e.g., DFT) for Reaction Pathways and Transition States

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions. nih.gov These calculations allow for the identification and characterization of stationary points, including reactants, products, intermediates, and, most importantly, transition states. nih.govnih.gov The transition state represents the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. nih.gov

For orthoesters, DFT calculations have been employed to study various reactions, such as hydrolysis and elimination. researchgate.net For instance, studies on the thermal decomposition of triethyl and trimethyl orthoesters have shown that these reactions proceed through a four-membered ring transition state. researchgate.net The calculations can elucidate the geometry, energy, and vibrational frequencies of these transition states, providing a detailed picture of the reaction pathway. nih.govresearchgate.net

Research has demonstrated that DFT methods like B3LYP, B3PW91, and MPW1PW91, with basis sets such as 6-31G(d,p), can accurately predict the thermodynamic and kinetic parameters of orthoester elimination reactions. researchgate.net These calculations have revealed that the polarization of the C-O bond is a key factor in the rate-determining step of the reaction. researchgate.net Furthermore, computational studies have been used to analyze the mechanism of orthoester exchange reactions, highlighting the role of oxonium ion intermediates. nih.govacs.org

The following table summarizes representative data from DFT calculations on orthoester reactions:

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations are excellent for studying reaction pathways, molecular dynamics (MD) simulations are better suited for exploring the conformational landscape of molecules. nih.gov MD simulations model the movement of atoms and molecules over time, providing insights into the different spatial arrangements (conformations) a molecule can adopt and the transitions between them. nih.govnih.gov

For a molecule like 1-(1,1-dipropoxyethoxy)propane, which has several rotatable bonds, numerous conformations are possible. MD simulations can help identify the most stable (lowest energy) conformations and the energy barriers between them. nih.gov This information is crucial as the reactivity of a molecule can be highly dependent on its conformation. For example, MD simulations have been successfully used to study the conformational behavior of cyclic systems like cyclohexanes and dioxanes, demonstrating the reliability of this method for conformational analysis. nih.gov

In the context of orthoesters within larger, more complex structures like cryptands, MD simulations have provided valuable insights that are beyond the reach of experimental methods. nih.gov These simulations have been used to understand host-guest interactions and the dynamic nature of these complex systems. nih.gov

Prediction of Reactivity and Stability based on Electronic Structure

The electronic structure of a molecule, which describes the distribution of electrons, is fundamental to its reactivity and stability. aps.orgresearchgate.net Computational methods can calculate various electronic properties that serve as predictors of chemical behavior.

For orthoesters, a key factor influencing their reactivity is the nature of the substituent at the central carbon atom. nih.govacs.org Studies have shown a clear trend where electron-donating groups increase the reactivity of the orthoester, while electron-withdrawing groups decrease it. nih.govacs.org This is because electron-donating groups can better stabilize the positive charge that develops on the central carbon atom in the transition state of many of its reactions, such as hydrolysis. nih.govacs.org

Computational studies have quantified this trend by correlating reactivity with parameters like Taft's "polar parameter". nih.gov Natural Bond Orbital (NBO) analysis is another powerful tool that can be used to understand the electronic structure in detail. researchgate.net NBO calculations can provide information about charge distribution and bond order, which can then be used to rationalize the observed reactivity patterns. researchgate.net For example, NBO analysis of orthoester elimination reactions has shown that the reaction proceeds through a more polar and asynchronous mechanism for ethyl orthoesters compared to methyl orthoesters. researchgate.net

The following table provides a qualitative summary of the relationship between electronic effects and orthoester reactivity:

Analysis of Kinetic and Thermodynamic Parameters from Computational Models

Computational models can provide quantitative predictions of both kinetic and thermodynamic parameters for chemical reactions. researchgate.netekb.egyoutube.com Thermodynamics deals with the energy difference between reactants and products (e.g., enthalpy and Gibbs free energy of reaction), determining the position of chemical equilibrium. youtube.com Kinetics, on the other hand, is concerned with the rate of the reaction, which is governed by the activation energy. youtube.com

For orthoester reactions, computational methods can be used to calculate these parameters, offering valuable insights into reaction feasibility and rates. researchgate.netresearchgate.netresearchgate.net For example, DFT calculations have been used to determine the activation enthalpies, entropies, and Gibbs free energies for the gas-phase elimination of various orthoesters. researchgate.net These calculated values have shown good agreement with experimental data, validating the computational models. researchgate.net

Such calculations can be particularly useful for comparing the reactivity of different orthoesters or for studying reactions under conditions that are difficult to access experimentally. researchgate.netresearchgate.net The ability to predict how changes in molecular structure will affect the kinetic and thermodynamic parameters of a reaction is a powerful tool in the rational design of new chemical processes. nih.gov

Electrostatic Effects on Reaction Mechanisms

Electrostatic interactions can play a significant role in chemical reactions, influencing both their rate and mechanism. nih.govacs.org These effects can arise from the solvent, from charged or polar reagents, or even from external electric fields. nih.govacs.org

Computational studies have been instrumental in elucidating the role of electrostatic effects in orthoester chemistry. nih.govacs.org For example, it has been shown that the presence of certain anions, like trifluoroacetate, can have a barrier-lowering effect on orthoester exchange reactions. nih.govacs.org This is a form of catalysis where the anion stabilizes the transition state through electrostatic interactions.

Furthermore, computational models have demonstrated that general electrostatic effects, such as those imposed by an external electric field, can also facilitate these reactions. nih.govacs.org These findings are important for understanding how the reaction environment can be manipulated to control the reactivity of orthoesters. In the context of self-assembled structures like cryptates, electrostatic interactions with metal cations acting as templates are crucial for the formation of the desired product. nih.govacs.org

Applications of 1 1,1 Dipropoxyethoxy Propane in Organic Synthesis and Materials Science

Role as a Synthetic Synthon and Building Block

In organic synthesis, orthoesters serve as powerful building blocks and synthons, which are structural units within a molecule that can be formed or assembled by known synthetic operations. They are considered synthetic equivalents of a carbocation, providing a way to introduce acyl or formyl groups into various molecules. semanticscholar.org This capability is crucial for constructing the carbon skeleton of complex organic compounds. alfa-chemistry.com

Functionalized orthoesters, in particular, have been recognized as potent building blocks for the efficient preparation of heteroaromatic bicyclic systems. nih.gov By reacting with substituted anilines, they provide a versatile pathway to generate libraries of benzoxazoles, benzothiazoles, and benzimidazoles, which are important scaffolds in medicinal chemistry. nih.govresearchgate.net Their utility also extends to their role as protecting groups for esters and in classic name reactions like the Johnson–Claisen rearrangement and the Bodroux–Chichibabin aldehyde synthesis. alfa-chemistry.com

Applications as Dehydrating and Alkylating Agents

Orthoesters are effective dehydrating agents in chemical reactions. Their high sensitivity to moisture, especially under acidic conditions, allows them to react with and remove water from a reaction mixture. nih.govyoutube.com This drives equilibrium-limited reactions, such as ketal formation, forward by consuming the water byproduct. youtube.com For instance, triethyl orthoformate can be used to facilitate the formation of aryl ethers from cyclohexanones by acting as both a dehydrating reagent and a nucleophile. rsc.org

In addition to their dehydrating capabilities, orthoesters can function as alkylating agents, particularly at high temperatures (180–200 °C). rsc.org In the presence of an acid, orthoesters can form dialkoxycarbonium ions, which are potent alkylating species capable of alkylating phenols, thiols, and other acidic compounds. rsc.orgmicrochem.fr Some orthoformates, like trimethyl orthoformate (TMOF), are noted for their potent alkylating ability, which can be harnessed in the synthesis of complex molecules like the anti-cancer drug pazopanib. researchgate.net

Use in the Synthesis of Heterocyclic Compounds

Orthoesters have been a cornerstone in the synthesis of heterocyclic compounds since the mid-20th century. semanticscholar.org Their central carbon atom, bonded to three leaving groups, can be readily incorporated between two nucleophilic centers to form a ring. This strategy is widely used to construct five- and six-membered rings containing nitrogen, oxygen, or sulfur atoms. semanticscholar.org

A prominent application is the reaction of orthoesters, such as triethyl orthoformate (TEOF), with compounds containing two adjacent nucleophilic groups. For example, condensation reactions with o-phenylenediamine, o-aminophenol, and o-aminobenzenethiol lead to the formation of benzimidazoles, benzoxazoles, and benzothiazoles, respectively. researchgate.net These reactions are fundamental in medicinal chemistry for creating libraries of bioactive compounds. nih.gov Similarly, orthoesters react with hydrazines and amidrazones to produce various triazoles and with 2-aminobenzamides to yield quinazolin-4(3H)-ones. researchgate.netmicrochem.fr

Integration into Polymer Chemistry

The unique reactivity of orthoesters makes them valuable monomers for polymer synthesis, particularly for creating materials with tailored properties like degradability.

Poly(orthoesters) (POEs) are a significant class of biodegradable polymers utilized extensively in biomedical applications, such as drug delivery systems. researchgate.netnih.gov These polymers are typically synthesized through two main routes involving orthoester monomers:

Transesterification: The reaction of an orthoester with a diol. alfa-chemistry.com

Polyaddition: The reaction between a diol and a diketene (B1670635) acetal (B89532), which itself can be synthesized from orthoesters. alfa-chemistry.comwikipedia.org

Four generations of POEs (I-IV) have been developed, each with distinct properties. nih.govwikipedia.org POEs are valued for their biocompatibility and, most importantly, their degradation mechanism. nih.gov Unlike polymers that undergo bulk erosion, many POEs exhibit surface erosion. This is because the polymer is hydrophobic, and the acid-catalyzed hydrolysis of the orthoester linkages is confined to the polymer's surface. nih.govnih.gov This leads to a more controlled, zero-order release of encapsulated drugs and prevents the buildup of acidic byproducts within the material, which is a significant advantage for medical implants. researchgate.netnih.gov

The hydrolysis of POEs ultimately breaks down the polymer into non-toxic alcohols and esters. nih.gov The rate of this degradation can be precisely controlled by incorporating acidic or basic excipients into the polymer matrix or by designing self-catalyzed POEs that contain segments of α-hydroxy acids like glycolic or lactic acid. wikipedia.orgnih.govnih.gov

Table 1: Generations of Poly(orthoesters) and their Synthesis

| Generation | Synthesis Method | Key Features | Ref. |

|---|---|---|---|

| POE I | Transesterification of a diol with 2,2-diethoxytetrahydrofuran. | Hydrophobic and highly acid-sensitive; requires added stabilizers to control autocatalytic hydrolysis. | wikipedia.org |

| POE II | Polyaddition of a diol and a diketene acetal (e.g., DETOSU). | Polymerization occurs under mild conditions; properties can be tuned by adding triols for crosslinking. | wikipedia.org |

| POE III | Transesterification of a triol with an orthoester (e.g., triethyl orthoacetate). | Semi-solid material at room temperature due to a flexible polymer backbone. | wikipedia.orgnih.gov |

| POE IV | Polyaddition of a diketene acetal with a diol modified with short glycolide (B1360168) or lactide sequences. | Versatile synthesis; degradation rate is self-catalyzed by the release of glycolic or lactic acid. | nih.govwikipedia.org |

The design of the orthoester monomer is critical for controlling the final properties of the resulting polymer. By altering the structure of the orthoester or the diol comonomer, chemists can fine-tune characteristics such as crystallinity, melting point, and degradation rate. nih.govacs.org

For example, in the synthesis of degradable polyethylene (B3416737) mimics, cyclic orthoester monomers were copolymerized with 1,5-cyclooctadiene. nih.govacs.org The degradation rate of these materials is highly dependent on the substituent on the orthoester unit; electron-donating groups (like -CH₃) lead to faster hydrolysis, even at neutral pH, while electron-withdrawing groups (like -CH₂Cl) result in more stable polymers. nih.govacs.org This allows for the rational design of monomers to achieve a desired degradation profile for specific applications, from rapid release of cargo to long-term stability. nih.gov

Recent strategies have also focused on creating novel, stable orthoester monomers, such as rigid bicyclic structures, that simplify the polymerization process and remove the need for stringent anhydrous conditions that have historically complicated POE synthesis. ucl.ac.uk

Supramolecular Chemistry and Host-Guest Systems

In the field of supramolecular chemistry, orthoesters are at the forefront of creating dynamic and functional host-guest systems. nih.govacs.org Their ability to undergo reversible, acid-catalyzed exchange reactions with alcohols makes them ideal components for dynamic covalent chemistry (DCC). nih.govrsc.org

This dynamic nature allows orthoesters to act as "bridgeheads" in the template-driven, one-pot self-assembly of complex macrobicyclic structures known as cryptands. nih.govmicrochem.fr These orthoester-based cryptands are analogous to classic crown ethers and cryptands but possess the unique advantage of being constitutionally dynamic. nih.govacs.orgacs.org This means their structure can adapt in response to external stimuli, such as the presence of a specific guest ion. nih.govnih.gov

Key findings in this area include:

Templated Self-Assembly: The presence of a specific guest, such as a metal cation (Na⁺, K⁺) or an ammonium (B1175870) ion (NH₄⁺), can template the formation of a cryptand host that is perfectly sized to encapsulate it. nih.gov This leads to highly efficient syntheses, with yields of up to 90% for complex structures assembled from five or more components in a single step. nih.govnih.gov

Adaptive Systems: A mixture of orthoester hosts or their building blocks can adapt to the addition of a guest, reorganizing to form the most stable host-guest complex. nih.govacs.org In a remarkable example, the ammonium ion was shown to act as both the acidic catalyst for the orthoester exchange and the template for the formation of its own host cryptate. nih.govacs.org

Stimuli-Responsive Release: The acid-labile nature of the orthoester linkage provides a built-in mechanism for guest release. nih.gov By lowering the pH, the cryptand can be irreversibly deconstructed, releasing the encapsulated ion. This pH-driven release is of great interest for applications in molecular sensing and drug delivery. nih.gov

Anion and Ion-Pair Binding: By incorporating urea-based diols into the structure, scientists have created orthoester cryptates capable of binding anions like chloride (Cl⁻) and even encapsulating entire ion pairs, such as cesium chloride (CsCl). nih.gov

Table 2: Compounds Mentioned in the Article

| Compound Name | Synonym(s) | Role/Application |

|---|---|---|

| 1-(1,1-Dipropoxyethoxy)propane | - | Presumed orthoester; subject of article |

| Triethyl orthoacetate | 1,1,1-Triethoxyethane | Example orthoester; monomer for POE III |

| Triethyl orthoformate | TEOF | Reagent for heterocycle synthesis |

| Trimethyl orthoformate | TMOF | Reagent for heterocycle synthesis; alkylating agent |

| Poly(orthoester) | POE | Biodegradable polymer for drug delivery |

| 3,9-diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane | DETOSU | Diketene acetal monomer for POE II & IV |

| Benzimidazole | - | Heterocycle synthesized using orthoesters |

| Benzoxazole | - | Heterocycle synthesized using orthoesters |

| Benzothiazole | - | Heterocycle synthesized using orthoesters |

No Information Found for this compound

Extensive research has yielded no specific scientific or technical information for the chemical compound This compound . This particular orthoester does not appear in the searched chemical literature or databases under the provided name.

While the broader class of orthoesters is well-documented in the fields of organic synthesis and materials science, data, research findings, or industrial processes specifically pertaining to this compound are not available. General applications of related orthoesters include their use in the formation of dynamic covalent systems and the self-assembly of complex molecular architectures. However, without specific data for the requested compound, a detailed article adhering to the user's outline cannot be generated.

Therefore, the subsequent sections of the requested article—Applications in Organic Synthesis and Materials Science, including Self-Assembly of Orthoester Cryptates and Dynamic Covalent Chemistry, as well as Industrial Synthetic Processes—cannot be completed.

Analytical Techniques for Research and Quality Control

Chromatographic Methods (GC, HPLC) for Purity Assessment and Separation

Chromatographic techniques are fundamental for assessing the purity of 1-(1,1-Dipropoxyethoxy)propane and for separating it from starting materials, byproducts, and degradation products. Gas chromatography (GC) is particularly well-suited for this volatile compound, while High-Performance Liquid Chromatography (HPLC) offers alternative selectivity.

Gas Chromatography (GC)

Gas chromatography is a primary technique for the analysis of volatile compounds like orthoesters. In the case of orthoacetates, which are structurally related to this compound, GC methods have been developed that can be adapted for its analysis. google.com The choice of the stationary phase is critical to prevent the on-column degradation of the analyte, an issue that can occur with certain orthoesters. google.com

For the analysis of similar compounds like triethyl orthoacetate, capillary columns such as a DB-624 have proven effective. google.com A Flame Ionization Detector (FID) is commonly used due to its high sensitivity towards organic compounds. google.comgoogle.com The area normalization method can be employed for a quick estimation of purity, while the use of an internal standard, such as 2-ethylpyridine, allows for more accurate quantitative analysis. google.com

Table 1: Illustrative GC Parameters for Orthoester Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Chromatographic Column | DB-624 (30m x 0.32mm x 1.0µm) google.com | Provides good separation of volatile organic compounds. |

| Carrier Gas | Nitrogen google.com | Inert gas to carry the sample through the column. |

| Injector Temperature | 160 °C google.com | Ensures rapid volatilization of the sample. |

| Detector | Flame Ionization Detector (FID) google.com | High sensitivity for organic analytes. |

| Detector Temperature | 160 °C google.com | Prevents condensation of the analyte. |

| Column Temperature | 110 °C (Isothermal) google.com | To elute the compound of interest in a reasonable time. |

| Split Ratio | 100:1 google.com | To avoid overloading the column with a concentrated sample. |

This table presents typical parameters for the GC analysis of a related orthoester, triethyl orthoacetate, which can serve as a starting point for method development for this compound.

Advanced techniques like comprehensive two-dimensional gas chromatography (GC×GC) offer significantly higher peak capacity, which is beneficial for resolving complex mixtures and detecting trace impurities that might be co-eluted in a one-dimensional separation. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC)

While GC is often the preferred method for volatile compounds, HPLC can also be employed, particularly for less volatile impurities or when derivatization is used. For a non-chromophoric compound like this compound, detection can be a challenge. However, detectors such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) can be used. Alternatively, derivatization to introduce a chromophore could be considered, though this adds complexity to the analysis.

In some applications, HPLC coupled with mass spectrometry (HPLC-MS) is used, where a related compound, trimethyl orthoacetate, has been employed as a methylating agent in the sample preparation for the analysis of other molecules. nih.gov This indicates the compatibility of orthoesters with mass spectrometric detectors. For the analysis of this compound itself, a reversed-phase C18 column could be a starting point for method development, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). ijpsr.com

Monitoring of Catalytic Reactions and Process Optimization

The synthesis of orthoesters like this compound often involves catalytic processes, such as the Pinner reaction, which requires the reaction of a nitrile with an alcohol in the presence of an acid catalyst. wikipedia.org The monitoring of these reactions is crucial for process optimization, ensuring complete conversion, and maximizing yield.

Spectroscopic techniques are particularly valuable for real-time or near-real-time reaction monitoring. For instance, ¹H NMR spectroscopy can be used to monitor the progress of an orthoester exchange reaction by observing the disappearance of starting material signals and the appearance of product signals over time. rsc.org Aliquots can be taken from the reaction mixture at different time points to track the formation of the orthoester and any intermediates. acs.org

Similarly, NIR spectroscopy, with its rapid data acquisition, is well-suited for process analytical technology (PAT) applications. youtube.com An NIR probe can be inserted directly into a reactor to monitor the synthesis of this compound in real-time. This allows for precise determination of the reaction endpoint, leading to improved process control and consistency.

Future Research Directions and Challenges for 1 1,1 Dipropoxyethoxy Propane and Its Class

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of orthoesters, often relying on the Pinner reaction of nitriles with alcohols, presents certain limitations. rsc.orgrsc.org A key area of future research is the development of greener and more efficient synthetic methodologies.

Recent advancements include electrochemical methods for preparing a wide array of functionalized orthoesters from readily available dithiane derivatives under mild conditions. organic-chemistry.org This approach offers a sustainable alternative to traditional methods. Another promising route involves the reaction of ketene (B1206846) dimethyl acetal (B89532) with alcohols, which proceeds rapidly without the need for catalysts or solvents. organic-chemistry.org This method is particularly effective for producing mixed orthoesters. organic-chemistry.org

Furthermore, a novel procedure for synthesizing trimethylorthoesters via the Pinner reaction has been developed, offering significant improvements in safety and process intensification by avoiding highly toxic reagents. rsc.org The use of α,α-difluoroalkylamines to prepare bicyclo orthoesters from triols also represents a mild and efficient synthetic strategy. organic-chemistry.org

Future efforts will likely focus on expanding the substrate scope of these greener methods and developing catalytic systems that can operate under even milder and more environmentally benign conditions. The development of one-pot procedures, minimizing waste and purification steps, is also a critical goal. tohoku.ac.jp

Exploration of New Catalytic Systems for Enhanced Selectivity

The reactivity of orthoesters is highly dependent on the catalytic system employed. While acid catalysts are commonly used, the development of new catalysts to improve reaction efficiency and stereoselectivity is a major research focus. numberanalytics.com

For instance, gold(I) catalysts have been shown to enhance the reactivity of orthoester donors in glycosylation reactions, leading to improved yields. numberanalytics.com The choice of catalyst can also dramatically influence the reaction outcome. For example, using montmorillonite (B579905) KSF and K10 as catalysts in the reaction of allylic and benzylic alcohols with orthoesters yields unsymmetrical ethers, whereas using SiO2 as the catalyst can lead to O-acetylated products. rsc.org This highlights the potential for catalyst-controlled selective transformations.

Recent breakthroughs in catalysis include the development of RhRu bimetallic oxide clusters for cross-dehydrogenative coupling reactions, utilizing molecular oxygen as a green oxidant. eurekalert.org Such advancements in catalyst design open new avenues for more sustainable and efficient chemical syntheses. eurekalert.org The exploration of organocatalysts also presents a promising direction for developing new and efficient catalytic reactions. tohoku.ac.jp

Future research will likely involve the design of more sophisticated catalysts that can control not only the chemo- and regioselectivity but also the stereoselectivity of orthoester-mediated reactions. The development of recyclable catalysts to improve the sustainability of these processes is also a key objective.

Design of Advanced Functional Materials Utilizing Orthoester Moieties

The dynamic covalent nature of orthoester exchange makes them attractive building blocks for the creation of stimuli-responsive and degradable materials. acs.orgnih.gov This has led to the development of novel supramolecular hosts, such as cryptates, that can encapsulate ions. acs.orgnih.gov The pH-dependent hydrolysis of orthoesters provides a mechanism for creating degradable materials with potential applications in areas like drug delivery. acs.orgnih.gov

Poly(ortho esters) (POEs) are a class of biodegradable polymers that have been extensively studied for controlled drug delivery applications. nih.govresearchgate.net The versatility in the synthesis of POEs allows for the production of polymers with tailored mechanical properties and degradation rates, which can range from days to months. nih.gov These materials are stable under anhydrous conditions and erode predominantly from the surface, which allows for controlled drug release and the maintenance of a neutral pH within the material. nih.gov

Future research in this area will focus on designing more complex and functional materials. This includes the development of "smart" materials that can respond to multiple stimuli and the creation of biocompatible and biodegradable polymers for advanced biomedical applications. The tripodal geometry of orthoesters offers unique opportunities for the self-assembly of porous materials and host-guest architectures. acs.orgrsc.org

Deeper Mechanistic Understanding through Advanced Computational Methods

A thorough understanding of reaction mechanisms is crucial for optimizing existing reactions and designing new ones. Advanced computational methods are becoming increasingly powerful tools for elucidating the intricate details of chemical transformations.

Computational studies have already provided valuable insights into orthoester exchange reactions, confirming, for example, the barrier-lowering effect of certain anions. acs.orgnih.gov Theoretical and experimental studies have been conducted to understand the reaction mechanisms of cyclic 1,3-diketones with trialkyl orthoformates. researchgate.net These studies have shown that the reactions proceed through the C-C coupling of the ionized forms of the reactants. researchgate.net

The complete reaction mechanism of orthoester hydrolysis has also been a subject of detailed investigation. acs.org Furthermore, understanding the processes involved in the nucleation and growth of nanoparticles, such as in solvothermal synthesis, is essential for developing tailored nanomaterials, and mechanistic insights are key. nih.gov

Future research will leverage more sophisticated computational models to predict reaction outcomes with greater accuracy and to design novel catalysts and substrates with desired reactivity. The combination of computational and experimental studies will be essential for a comprehensive understanding of orthoester chemistry.

Expanding the Scope of Orthoester-Mediated Organic Transformations

Orthoesters are versatile reagents that can participate in a wide range of organic transformations beyond their traditional use as protecting groups. numberanalytics.com They can act as dehydrating agents, alkylating agents, and sources of various functional groups. rsc.org

The Johnson-Claisen rearrangement, which utilizes orthoesters to form carbon-carbon bonds with high stereoselectivity, is a powerful tool in organic synthesis. bioinfopublication.org Orthoester exchange has also been introduced as a tool for dynamic covalent and systems chemistry. rsc.org This has enabled the development of dynamic systems that can adapt to their environment, for instance, through metal template effects. rsc.org

The scope of orthoester chemistry continues to expand with the discovery of new reactions and applications. For example, orthoesters have been used in the synthesis of complex natural products and bioactive molecules. numberanalytics.comacs.org

Future research will aim to further broaden the synthetic utility of orthoesters. This includes the development of novel cascade reactions that can build molecular complexity in a single step and the application of orthoester chemistry in new areas such as bioconjugation and chemical biology. The ability to perform these transformations under mild and environmentally friendly conditions will be a key driver of future innovation. nih.gov

Conclusion

Summary of Key Academic Contributions and Research Insights

The study of triethyl orthoacetate and related orthoesters has led to significant advancements in synthetic organic chemistry. The development of the Pinner reaction provided a reliable and general method for their synthesis, making these versatile reagents readily accessible. wikipedia.org A major breakthrough in the application of orthoesters was the Johnson-Claisen rearrangement, which established a powerful and stereoselective method for carbon-carbon bond formation. This reaction has been instrumental in the total synthesis of numerous complex natural products. Research has also highlighted the differential reactivity among various orthoesters, such as the higher reactivity of triethyl orthoacetate compared to triethyl orthoformate in certain transformations like the esterification and N-acetylation of amino acids. nih.gov These mechanistic insights have allowed for more precise control over chemical reactions.

Broader Impact of Orthoester Chemistry in Modern Organic Synthesis and Materials Science

The chemistry of orthoesters extends far beyond the specific reactions of triethyl orthoacetate. The unique reactivity of the orthoester functional group has been harnessed in diverse areas of chemical science. In modern organic synthesis, orthoesters are indispensable reagents for creating complex molecular architectures, serving as key intermediates in multi-component reactions and the synthesis of heterocyclic compounds. Their role as protecting groups and water scavengers further underscores their utility in sensitive chemical transformations.

In the realm of materials science, the principles of orthoester chemistry are being applied to the design of novel polymers. Poly(ortho esters) are a class of biodegradable polymers that have been developed for controlled drug delivery applications. rsc.org The hydrolytic lability of the orthoester linkage allows for the gradual erosion of the polymer matrix and the sustained release of encapsulated therapeutic agents. This demonstrates how fundamental studies into the reactivity of a functional group can translate into the development of advanced materials with significant biomedical applications.

Q & A

Basic: What are the optimal synthetic routes for 1-(1,1-Dipropoxyethoxy)propane, and how can reaction conditions be optimized for high yield?

Answer:

this compound can be synthesized via Williamson ether synthesis , involving the reaction of a propoxide ion with a halogenated ether precursor. Key steps include:

- Reagent selection : Use sodium propoxide as the nucleophile and a brominated ethoxypropane derivative (e.g., 1-bromo-1,1-dipropoxyethane) as the electrophile .

- Solvent optimization : Polar aprotic solvents like THF or DMF enhance reaction efficiency by stabilizing ionic intermediates .

- Temperature control : Maintain temperatures between 60–80°C to balance reaction rate and minimize side reactions (e.g., elimination).

Post-synthesis, GC-MS or NMR (¹H and ¹³C) should confirm purity (>95%) and structural integrity. Yield improvements (e.g., ~85%) are achievable via stoichiometric excess of the alkoxide and inert atmosphere conditions .

Basic: What analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Strong absorbance at ~1100 cm⁻¹ (C-O-C stretch) distinguishes ether functionality .

- GC-MS : Retention time and molecular ion peak (m/z ~190) verify molecular weight and purity.

Advanced: How do competing reaction pathways (e.g., elimination vs. substitution) impact the synthesis of this compound, and what strategies mitigate these issues?

Answer:

- Side Reactions :

- Elimination : Favored under high-temperature or acidic conditions, leading to alkene byproducts (e.g., propene derivatives).

- Hydrolysis : Moisture-sensitive intermediates may degrade to alcohols or ketones.

- Mitigation Strategies :

- Use anhydrous solvents (e.g., dried THF) and inert gas (N₂/Ar) to suppress hydrolysis .

- Optimize base strength : Weak bases (e.g., K₂CO₃) reduce elimination risk compared to strong bases (e.g., NaH) .

- Monitor reaction progress via TLC or in-situ IR to terminate reactions before side products dominate.

Advanced: What computational tools are recommended for predicting the reactivity and stability of this compound in novel reaction systems?

Answer:

- Retrosynthetic Analysis : Tools like PISTACHIO and Reaxys databases suggest feasible precursors and pathways by analyzing bond disconnections and reagent compatibility .

- Molecular Dynamics (MD) Simulations : Predict solvation effects and transition states using software like Gaussian or ORCA , focusing on steric hindrance at the ethoxypropane core .

- DFT Calculations : Assess thermodynamic stability by modeling bond dissociation energies (BDEs) of C-O bonds (~320 kJ/mol) and steric strain in the dipropoxyethoxy moiety .

Advanced: How can researchers resolve discrepancies in reported physicochemical properties (e.g., boiling point, solubility) of this compound?

Answer:

- Data Validation : Cross-reference NIST Chemistry WebBook (boiling point: ~160°C) and EPA DSSTox (log P: ~2.9) to identify outliers .

- Experimental Replication :

- Measure boiling point using distillation under reduced pressure to avoid decomposition.

- Determine solubility via shake-flask method in water/octanol systems.

- Statistical Analysis : Apply QbD principles to assess variability in purity, isomer content, or solvent residues from synthesis batches .

Advanced: What are the implications of stereochemical impurities in this compound, and how are they quantified?

Answer:

- Chiral Contamination : Even non-chiral ethers may form stereoisomers during synthesis (e.g., via asymmetric intermediates).

- Quantification Methods :

- Impact on Research : Impurities >1% can skew kinetic studies or catalytic applications; rigorous column chromatography or recrystallization is advised for critical experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products